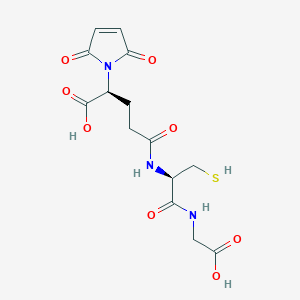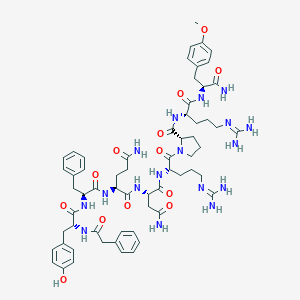![molecular formula C19H21ClN2O3 B238350 5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential in treating various diseases. This compound is also known as MLN8054 and is a selective inhibitor of Aurora A kinase. Aurora A kinase is a protein that plays a critical role in the regulation of cell division, and its inhibition has been shown to be effective in treating cancer.
Mecanismo De Acción
MLN8054 is a selective inhibitor of Aurora A kinase, which is a protein that plays a critical role in the regulation of cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells. MLN8054 binds to the ATP-binding site of Aurora A kinase, preventing its activity and leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MLN8054 are primarily related to its inhibition of Aurora A kinase. Aurora A kinase is involved in the regulation of cell division, and its inhibition by MLN8054 leads to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, MLN8054 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MLN8054 in lab experiments is its selectivity for Aurora A kinase. This allows for the specific inhibition of this protein without affecting other cellular processes. However, one limitation of using MLN8054 is its potential toxicity, which can limit its use in vivo. Additionally, MLN8054 has a short half-life, which can make dosing and administration challenging.
Direcciones Futuras
There are several potential future directions for the research and development of MLN8054. One area of focus could be the development of more potent and selective inhibitors of Aurora A kinase. Additionally, the combination of MLN8054 with other cancer therapies could be explored to enhance its efficacy. Finally, the use of MLN8054 in combination with biomarkers to identify patients who are most likely to benefit from treatment could also be investigated.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide involves several steps. The starting material is 2-methoxy-5-nitrobenzoic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-(pentanoylamino)aniline in the presence of a base to form the amide. The final step involves the chlorination of the amide using thionyl chloride and phosphorus pentachloride to yield the desired product.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential in treating cancer. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical studies, MLN8054 has demonstrated efficacy against a range of cancer types, including breast, lung, and colon cancer.
Propiedades
Nombre del producto |
5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide |
|---|---|
Fórmula molecular |
C19H21ClN2O3 |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-4-8-18(23)21-14-6-5-7-15(12-14)22-19(24)16-11-13(20)9-10-17(16)25-2/h5-7,9-12H,3-4,8H2,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
UNVUXSFDXFCXFB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)



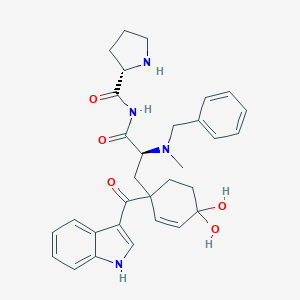

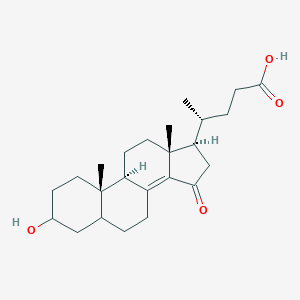

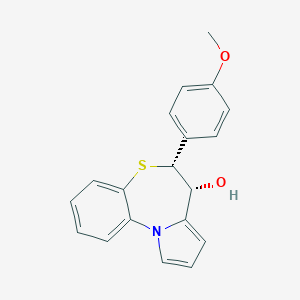

![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
